Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate
Overview
Description
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is a synthetic organic compound with the molecular formula C11H9F2NO3. It is a derivative of indoline, featuring a difluorinated oxo group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate typically involves the reaction of indoline derivatives with fluorinating agents. One common method includes the use of ethyl oxalyl chloride and difluoromethyl phenyl sulfone as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the development of new pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate involves its interaction with specific molecular targets. The difluorinated oxo group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxoindoline-5-carboxylate: Lacks the difluoro substitution, resulting in different chemical properties.
3,3-Difluoro-2-oxoindoline: Similar structure but without the ethyl ester group.
Ethyl 3-fluoro-2-oxoindoline-5-carboxylate: Contains only one fluorine atom, leading to different reactivity.
Uniqueness
Ethyl 3,3-difluoro-2-oxoindoline-5-carboxylate is unique due to its difluorinated oxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 3,3-difluoro-2-oxo-1H-indole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c1-2-17-9(15)6-3-4-8-7(5-6)11(12,13)10(16)14-8/h3-5H,2H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCXSAYHHSJLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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